1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone 1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone
Brand Name: Vulcanchem
CAS No.: 1097922-04-7
VCID: VC0111138
InChI: InChI=1S/C11H10ClF3N2O/c12-8-3-7-5-17(10(18)11(13,14)15)2-1-6(7)4-9(8)16/h3-4H,1-2,5,16H2
SMILES: C1CN(CC2=CC(=C(C=C21)N)Cl)C(=O)C(F)(F)F
Molecular Formula: C11H10ClF3N2O
Molecular Weight: 278.659

1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone

CAS No.: 1097922-04-7

Cat. No.: VC0111138

Molecular Formula: C11H10ClF3N2O

Molecular Weight: 278.659

* For research use only. Not for human or veterinary use.

1-(6-amino-7-chloro-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone - 1097922-04-7

Specification

CAS No. 1097922-04-7
Molecular Formula C11H10ClF3N2O
Molecular Weight 278.659
IUPAC Name 1-(6-amino-7-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-2,2,2-trifluoroethanone
Standard InChI InChI=1S/C11H10ClF3N2O/c12-8-3-7-5-17(10(18)11(13,14)15)2-1-6(7)4-9(8)16/h3-4H,1-2,5,16H2
Standard InChI Key AESUHWZTMPXZNX-UHFFFAOYSA-N
SMILES C1CN(CC2=CC(=C(C=C21)N)Cl)C(=O)C(F)(F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator